![molecular formula C12H18ClN3O B1517921 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol CAS No. 946812-10-8](/img/structure/B1517921.png)

2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol

Descripción general

Descripción

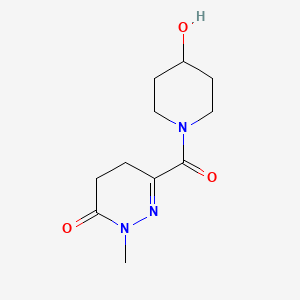

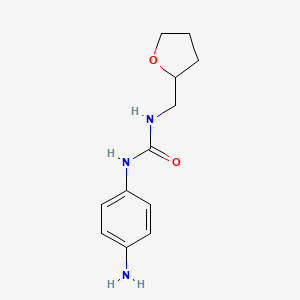

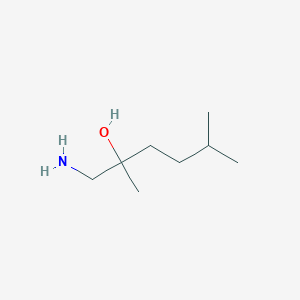

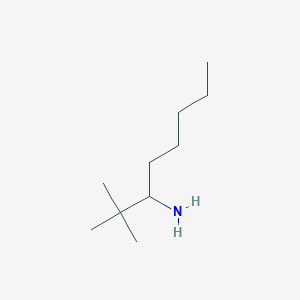

Compounds with similar structures often have a phenyl ring (a hexagonal carbon ring) and a piperazine ring (a hexagonal ring with two nitrogen atoms). They can have various biological activities depending on the specific functional groups attached .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between phenyl rings and piperazine rings . The specific synthesis process would depend on the exact structure of the compound.Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring and a piperazine ring, with various functional groups attached. The exact structure would depend on the specific compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. For example, they might react with strong oxidizing agents .Physical And Chemical Properties Analysis

Similar compounds are often crystalline solids that may be sensitive to prolonged exposure to air and/or light. They are often insoluble in water .Aplicaciones Científicas De Investigación

-

Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared .

- Results or Outcomes : The results also vary. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

-

2-Amino-4,6-diphenylnicotinonitriles (APNs)

- Scientific Field : Oncology and Photophysics

- Application Summary : APNs, including their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .

- Methods of Application : The study involved the synthesis of APNs and testing their cytotoxicity against breast cancer cell lines. Their photophysical properties were also investigated .

- Results or Outcomes : Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values .

-

4-Amino-2-chloropyridine

-

2-Aminothiazole Derivatives

- Scientific Field : Drug Development

- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

- Methods of Application : Various 2-aminothiazole-based derivatives are synthesized and tested for their biological activities .

- Results or Outcomes : The results vary depending on the specific biological activity being targeted. Some 2-aminothiazole derivatives have shown promising results in preclinical studies .

-

4-(2-Amino-6-(2-(4-Chlorophenyl)-1H-Indol-3-yl)Pyrimidin-4-yl)Phenol

- Scientific Field : Anti-Inflammatory Research

- Application Summary : This compound has shown significant anti-inflammatory activity .

- Methods of Application : The compound was tested using paw edema and acetic acid-induced writhings .

- Results or Outcomes : The compound showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNNTQSQURBDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)

![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)